molecular formula C8H7Cl2NS B1610617 n-(2,3-Dichlorophenyl)ethanethioamide CAS No. 65183-01-9

n-(2,3-Dichlorophenyl)ethanethioamide

Cat. No.: B1610617
CAS No.: 65183-01-9
M. Wt: 220.12 g/mol
InChI Key: FFFBLAYMZIHILM-UHFFFAOYSA-N
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Description

n-(2,3-Dichlorophenyl)ethanethioamide: is an organic compound characterized by the presence of a dichlorophenyl group attached to an ethanethioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2,3-Dichlorophenyl)ethanethioamide typically involves the reaction of 2,3-dichloroaniline with ethanethioamide under specific conditions. One common method includes the use of a base such as triethylamine in a solvent like acetonitrile. The reaction proceeds through nucleophilic substitution, where the amine group of 2,3-dichloroaniline attacks the carbonyl carbon of ethanethioamide, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: n-(2,3-Dichlorophenyl)ethanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of corresponding amines or thiols, depending on the reducing agent used.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ammonia, thiols, amines.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry: n-(2,3-Dichlorophenyl)ethanethioamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the formation of diverse derivatives with potential biological activities .

Biology and Medicine: In biological research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and coatings.

Mechanism of Action

The mechanism of action of n-(2,3-Dichlorophenyl)ethanethioamide involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of enzymes or disrupt cellular processes by binding to proteins or nucleic acids. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

  • n-(2,4-Dichlorophenyl)ethanethioamide
  • n-(3,4-Dichlorophenyl)ethanethioamide
  • n-(2,3-Dichlorophenyl)ethanamide

Comparison: Compared to its analogs, n-(2,3-Dichlorophenyl)ethanethioamide exhibits unique reactivity due to the position of the chlorine atoms on the phenyl ring. This positional difference can influence the compound’s chemical behavior and its interactions with other molecules. For example, the 2,3-dichloro substitution pattern may enhance the compound’s ability to undergo nucleophilic substitution reactions compared to other isomers.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NS/c1-5(12)11-7-4-2-3-6(9)8(7)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFBLAYMZIHILM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=S)NC1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40495214
Record name N-(2,3-Dichlorophenyl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40495214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65183-01-9
Record name N-(2,3-Dichlorophenyl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40495214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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